

solubility of 4-Cyanonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyanonicotinic acid

Cat. No.: B1280877

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Cyanonicotinic Acid** in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of **4-cyanonicotinic acid** in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound to inform crystallization, formulation, and purification processes.

Introduction: The Significance of 4-Cyanonicotinic Acid and Its Solubility

4-Cyanonicotinic acid is a vital intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a carboxylic acid group and a cyano group on a pyridine ring, imparts unique chemical properties that are critical for its role in organic synthesis. The solubility of **4-cyanonicotinic acid** in different organic solvents is a fundamental parameter that dictates its behavior in various stages of drug development, including:

- Crystallization and Purification: Selecting an appropriate solvent system is paramount for obtaining a desired crystal form (polymorph) with high purity. Understanding solubility as a function of temperature allows for the design of efficient crystallization processes.
- Formulation: For a drug to be effective, it must be formulated in a way that ensures proper dissolution and bioavailability. Solubility data in various solvents, including co-solvent

mixtures, is essential for developing stable and effective drug formulations.

- **Process Development and Scale-up:** Accurate solubility data is crucial for the design and scale-up of manufacturing processes, ensuring consistent product quality and yield.

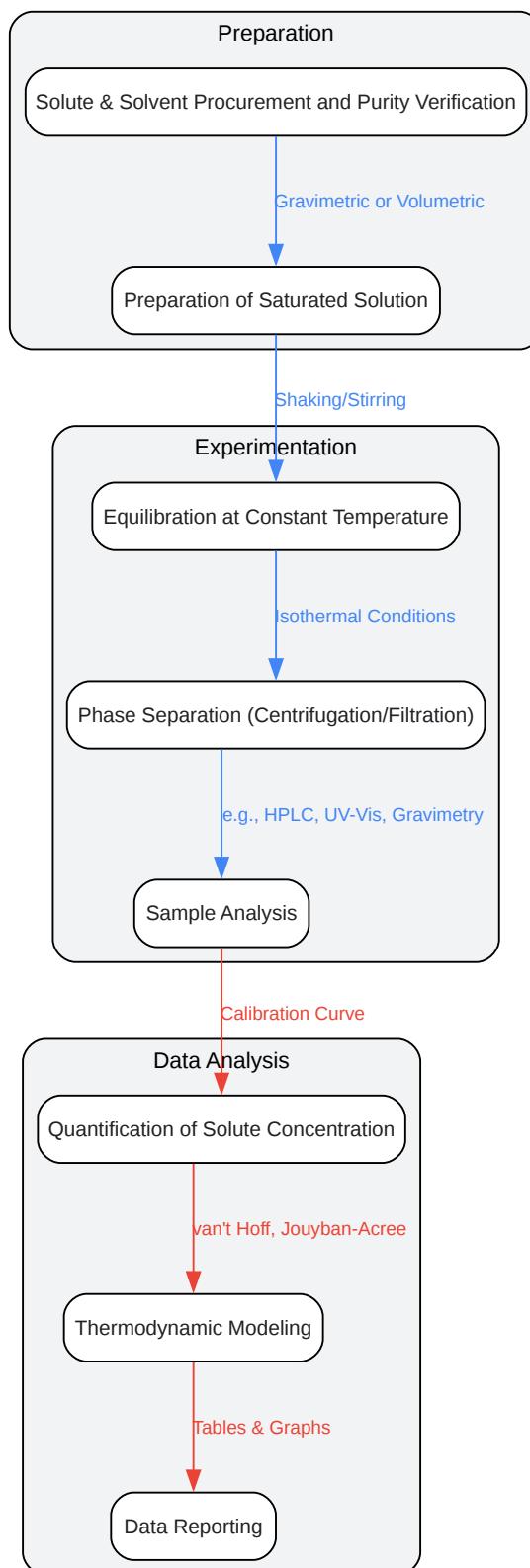
This guide delves into the experimental determination, theoretical modeling, and practical implications of the solubility of **4-cyanonicotinic acid**.

Experimental Solubility of 4-Cyanonicotinic Acid

The solubility of **4-cyanonicotinic acid** has been experimentally determined in a range of organic solvents and their mixtures. The mole fraction solubility (x) is a key parameter, and its dependence on temperature (T) provides valuable thermodynamic insights.

Solubility in Binary Solvent Mixtures

Recent studies have focused on the solubility of **4-cyanonicotinic acid** in binary mixtures of ethyl acetate and various alcohols, such as methanol, ethanol, isopropanol, and n-butanol. The experimental mole fraction solubility of **4-cyanonicotinic acid** in these mixtures at different temperatures is summarized below.


Table 1: Mole Fraction Solubility ($x \times 10^3$) of **4-Cyanonicotinic Acid** in Ethyl Acetate + Alcohol Mixtures

Temperature (K)	Methanol	Ethanol	Isopropanol	n-Butanol
293.15	1.99	2.13	2.24	2.31
298.15	2.33	2.50	2.63	2.71
303.15	2.73	2.93	3.08	3.17
308.15	3.19	3.43	3.61	3.72
313.15	3.74	4.02	4.24	4.37
318.15	4.38	4.71	4.97	5.12
323.15	5.14	5.52	5.82	6.00

Data extracted from studies on solubility in ethyl acetate and alcohol mixtures.

General Workflow for Solubility Determination

A systematic approach is essential for accurate and reproducible solubility measurements. The following diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the experimental determination of solubility.

Thermodynamic Modeling of Solubility

To gain a deeper understanding of the dissolution process, the experimental solubility data can be fitted to various thermodynamic models. These models not only allow for the interpolation of solubility at different temperatures but also provide insights into the thermodynamic parameters of dissolution, such as enthalpy, entropy, and Gibbs free energy.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the solubility of solids in liquids as a function of temperature. The equation is given by:

$$\ln(x) = A + B/T + C \ln(T)$$

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A , B , and C are model parameters determined by fitting the experimental data. Parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility. The simplified form is:

$$\ln(x) = -\Delta H^\circ / (RT) + \Delta S^\circ / R$$

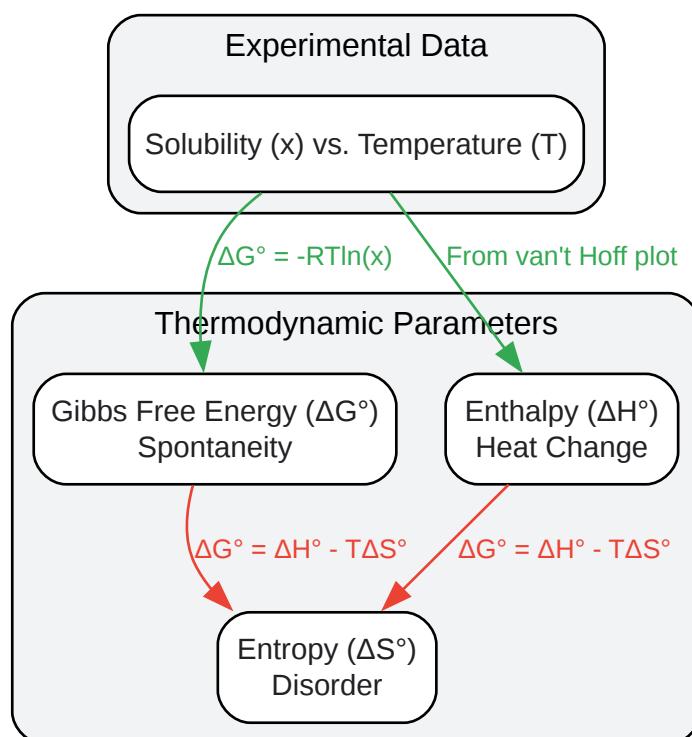
where ΔH° is the standard enthalpy of dissolution, ΔS° is the standard entropy of dissolution, and R is the ideal gas constant. This model assumes that the enthalpy and entropy of dissolution are constant over the temperature range studied.

The Jouyban-Acree Model

For mixed solvent systems, the Jouyban-Acree model is a powerful tool for correlating the solubility of a solute. The model is expressed as:

$$\ln(x_m, T) = w_1 \ln(x_{1,T}) + w_2 \ln(x_{2,T}) + (w_1 w_2 / T) \sum_{i=0}^2 j_i (w_1 - w_2)^i$$

where $x_{m,T}$, $x_{1,T}$, and $x_{2,T}$ are the mole fraction solubilities in the mixture and the pure solvents 1 and 2, respectively, at temperature T . w_1 and w_2 are the mass fractions of the


solvents, and J_i are the model parameters.

Thermodynamic Parameters of Dissolution

From the temperature-dependent solubility data, key thermodynamic parameters can be calculated.

- Gibbs Free Energy of Dissolution (ΔG°): Indicates the spontaneity of the dissolution process.
It can be calculated using: $\Delta G^\circ = -RT \ln(x)$
- Enthalpy of Dissolution (ΔH°): Represents the heat absorbed or released during dissolution.
A positive value indicates an endothermic process, where solubility increases with temperature.
- Entropy of Dissolution (ΔS°): Reflects the change in disorder of the system upon dissolution.

The relationship between these parameters is illustrated below.

[Click to download full resolution via product page](#)

Caption: Relationship between experimental solubility data and thermodynamic parameters.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound.

4.1. Materials and Equipment

- **4-Cyanonicotinic acid** (purity > 99%)
- Selected organic solvents (analytical grade)
- Analytical balance (readability ± 0.1 mg)
- Thermostatic water bath or shaker
- Centrifuge
- Drying oven
- Vials with screw caps
- Syringes and filters (e.g., 0.45 μ m PTFE)

4.2. Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-cyanonicotinic acid** to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature.

- Allow the solutions to equilibrate for at least 24 hours to ensure that saturation is reached.
The required time may vary and should be determined experimentally.
- Phase Separation:
 - After equilibration, let the vials stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
 - Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.
- Sampling and Analysis:
 - Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe fitted with a filter.
 - Transfer the sample to a pre-weighed vial.
 - Record the total mass of the sample (supernatant).
- Solvent Evaporation:
 - Evaporate the solvent from the vial in a drying oven at a temperature below the decomposition point of **4-cyanonicotinic acid** until a constant mass is achieved.
- Calculation:
 - Measure the mass of the dried solid (solute).
 - The mass of the solvent is the difference between the total mass of the sample and the mass of the solute.
 - Calculate the mole fraction solubility using the masses and molar masses of the solute and solvent.

Applications in Drug Development

The solubility data and thermodynamic models presented in this guide have direct applications in the pharmaceutical industry.

- Solvent Selection for Crystallization: By understanding the solubility of **4-cyanonicotinic acid** in different solvents at various temperatures, optimal solvent systems can be designed for controlled crystallization to achieve the desired crystal habit, size distribution, and purity.
- Co-crystal and Salt Screening: Solubility data is fundamental in the screening for and development of co-crystals and salts, which can significantly improve the physicochemical properties of an active pharmaceutical ingredient (API).
- Predictive Modeling: The thermodynamic models can be used to predict the solubility in other solvent systems or at different temperatures, reducing the need for extensive experimental work and accelerating process development.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of **4-cyanonicotinic acid** in organic solvents. The combination of experimental data, thermodynamic modeling, and standardized protocols offers a robust framework for researchers and drug development professionals. A thorough understanding of solubility is indispensable for the efficient and rational design of processes involving **4-cyanonicotinic acid**, ultimately contributing to the development of safe and effective pharmaceuticals.

- To cite this document: BenchChem. [solubility of 4-Cyanonicotinic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280877#solubility-of-4-cyanonicotinic-acid-in-organic-solvents\]](https://www.benchchem.com/product/b1280877#solubility-of-4-cyanonicotinic-acid-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com